molecular formula C9H5F2N B1304923 5,7-Difluoroquinoline CAS No. 34522-72-0

5,7-Difluoroquinoline

Cat. No. B1304923
CAS RN: 34522-72-0
M. Wt: 165.14 g/mol
InChI Key: IRTWLWBEQPMVNM-UHFFFAOYSA-N
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Description

5,7-Difluoroquinoline is a fluorinated quinoline derivative, a class of compounds known for their significance in medicinal chemistry. The presence of fluorine atoms can significantly alter the chemical and biological properties of these molecules, making them of particular interest in the development of new pharmaceuticals. The papers provided do not directly discuss this compound but offer insights into the synthesis, properties, and applications of closely related fluorinated quinoline compounds.

Synthesis Analysis

The synthesis of fluorinated quinolines is a topic of considerable interest due to their potential applications. For instance, a one-pot synthesis method has been optimized for the preparation of trifluoromethyl-containing tetrahydroquinolines, which are structurally related to this compound . Additionally, a practical synthesis route has been developed for a key intermediate that could be related to the synthesis of this compound derivatives, highlighting the importance of chlorination and intramolecular cyclization reactions . These methods could potentially be adapted for the synthesis of this compound by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated quinolines is characterized by the presence of fluorine atoms, which can influence the molecule's electronic distribution and hydrogen bonding capabilities. For example, benzo[diquinoline derivatives exhibit a strong intramolecular CH···O hydrogen bond, which is evidenced by NMR and X-ray analysis . This suggests that the introduction of fluorine atoms in positions 5 and 7 of the quinoline ring could similarly affect the molecular conformation and electronic properties of this compound.

Chemical Reactions Analysis

Fluorinated quinolines undergo various chemical reactions that are influenced by the presence of fluorine atoms. The Skraup synthesis has been used to prepare tetrafluoroquinoline derivatives, and nucleophilic reagents have been shown to replace the fluorine atom at the 7-position in 5,6,7,8-tetrafluoroquinoline . This indicates that this compound could also participate in nucleophilic substitution reactions, which could be useful for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolines are significantly impacted by the fluorine substituents. For instance, the introduction of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of these compounds . The strong electron-withdrawing nature of fluorine can also affect the acidity and basicity of the molecule, potentially leading to unique interactions with biological targets. The specific properties of this compound would need to be determined experimentally, but insights from related compounds suggest that it would exhibit distinct physicochemical characteristics conducive to medicinal applications.

Scientific Research Applications

Chemical Reactivity and Structural Analysis

  • Regioselectivity and Substrate Activity : 5,7-Difluoroquinoline's reactivity in methoxydefluorination reactions has been explored. Research shows the reaction's regioselectivity and substrate activity in different conditions, highlighting its specific chemical behavior and potential in organic synthesis (Politanskaya et al., 2005).

  • X-Ray and Quantum-Topological Studies : The crystal structure and intermolecular interactions of partially fluorinated quinolines, including this compound, have been investigated. This study provides insights into the properties and potential applications of this compound in material science and pharmaceutical research (Bagryanskaya et al., 2008).

Safety and Hazards

While specific safety and hazards information for 5,7-Difluoroquinoline is not available, it is generally recommended to handle such compounds in accordance with good industrial hygiene and safety practice .

Future Directions

Research on fluorinated quinolines is ongoing and focuses on identifying new applications and optimizing existing methods. A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

properties

IUPAC Name

5,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWLWBEQPMVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188073
Record name Quinoline, 5,7-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34522-72-0
Record name Difluoroquinoline, 5,7-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 5,7-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIFLUOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY7UQK9PD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural information about 5,7-Difluoroquinoline can be obtained from the study?

A: The research primarily focuses on understanding the intermolecular interactions within the crystal structure of this compound using X-ray diffraction and quantum-topological analysis. While the paper doesn't explicitly provide the molecular formula or weight, it confirms the presence of specific intermolecular interactions like C–H…F and π-π stacking within the crystal lattice []. This information is valuable for understanding the compound's solid-state properties and can be further explored in the context of drug design and material science.

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